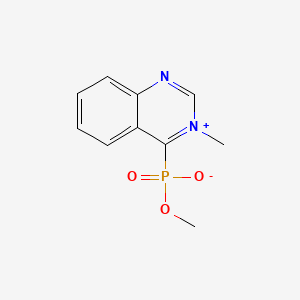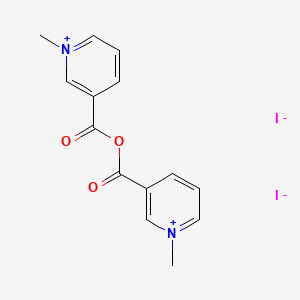
3,3'-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of two 1-methylpyridinium units linked by an oxydicarbonyl group and counterbalanced by two iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1-methylpyridinium with oxalyl chloride, followed by the addition of iodide ions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The iodide ions can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like chloride, bromide, and acetate can replace the iodide ions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions result in the formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methylpyridinium bromide
- 3-Hydroxy-1-methylpyridin-1-ium bromide
Uniqueness
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is unique due to its bis-quaternary structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts
Properties
CAS No. |
112520-97-5 |
|---|---|
Molecular Formula |
C14H14I2N2O3 |
Molecular Weight |
512.08 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-carbonyl) 1-methylpyridin-1-ium-3-carboxylate;diiodide |
InChI |
InChI=1S/C14H14N2O3.2HI/c1-15-7-3-5-11(9-15)13(17)19-14(18)12-6-4-8-16(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
XRDVTTLLYJZZMA-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)OC(=O)C2=C[N+](=CC=C2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


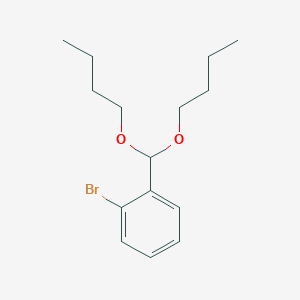
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
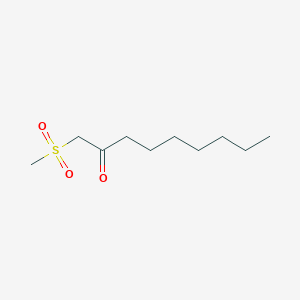
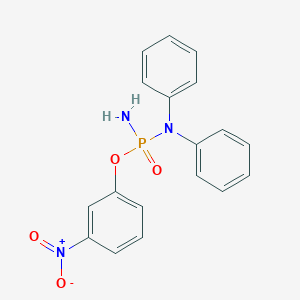
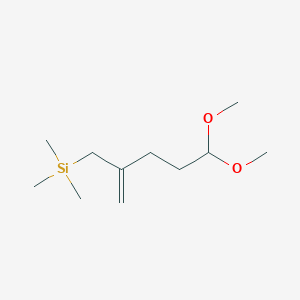
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
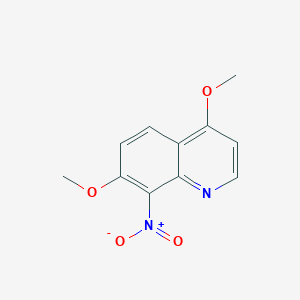


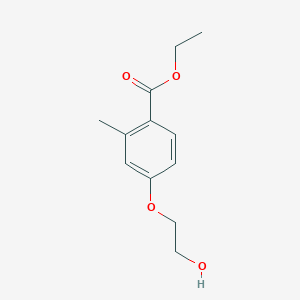
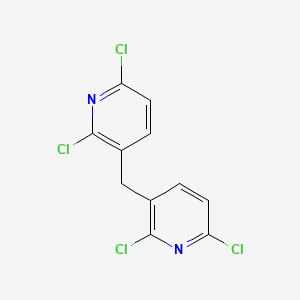
![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
